REACTION_CXSMILES
|
O=O.C(NC(C)C)(C)C.C([Li])CCC.CN1CCCN(C)C1=O.[CH3:24][C:25]1[CH:37]=[CH:36][C:28]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])=[CH:27][CH:26]=1.Cl[C:39]([O:41][CH3:42])=[O:40].[Cl-].[NH4+]>C1COCC1.O>[CH3:42][O:41][C:39](=[O:40])[CH2:24][C:25]1[CH:37]=[CH:36][C:28]([C:29]([O:31][C:32]([CH3:34])([CH3:33])[CH3:35])=[O:30])=[CH:27][CH:26]=1 |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
11.79 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
52.57 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10.17 mL
|
Type
|
reactant
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)OC(C)(C)C)C=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.25 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at −78° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C.
|
Type
|
ADDITION
|
Details
|
rapidly added to the reaction mixture
|
Type
|
WAIT
|
Details
|
After a further 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
is warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 50:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC=C(C(=O)OC(C)(C)C)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.78 mmol | |
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |